N-((5-(p-tolyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
N-((5-(p-tolyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide is a compound that belongs to the class of heterocyclic compounds It features an isoxazole ring, a thiophene ring, and a carboxamide group
Mechanism of Action
Target of Action
The primary targets of the compound “N-((5-(p-tolyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide” are currently unknown. Isoxazole derivatives have been found to interact with a variety of biological targets based on their chemical diversity .
Mode of Action
Isoxazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets of this compound.
Biochemical Pathways
Isoxazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets . The downstream effects of these interactions can include changes in cellular processes and responses.
Result of Action
Isoxazole derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific targets . These effects can include changes in cellular processes and responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Another method includes the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free and microwave-assisted one-pot synthesis .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that minimize the use of toxic reagents and maximize yield. Metal-free synthetic routes are preferred due to their eco-friendly nature and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-((5-(p-tolyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
N-((5-(p-tolyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Comparison with Similar Compounds
Similar Compounds
N-((5-(p-tolyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide: Unique due to its specific combination of functional groups.
Isoxazole derivatives: Similar in structure but may lack the thiophene or carboxamide groups.
Thiophene derivatives: Similar in structure but may lack the isoxazole or carboxamide groups.
Carboxamide derivatives: Similar in structure but may lack the isoxazole or thiophene groups.
Uniqueness
This compound is unique due to its combination of an isoxazole ring, a thiophene ring, and a carboxamide group. This combination imparts specific chemical and biological properties that make it valuable for various applications.
Properties
IUPAC Name |
N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-11-4-6-12(7-5-11)14-9-13(18-20-14)10-17-16(19)15-3-2-8-21-15/h2-9H,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSSCHHEJFSOHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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